REACTION_SMILES
|
[CH2:1]([CH3:2])[c:3]1[n:4]([CH:21]2[CH2:22][CH2:23]2)[c:5]2[c:6]([O:19][CH3:20])[c:7]([F:18])[c:8]([F:17])[cH:9][c:10]2[c:11](=[O:16])[c:12]1[C:13](=[O:14])[OH:15].[CH3:24][C:25](=[O:26])[OH:27].[ClH:28].[OH2:29]>>[cH:3]1[n:4]([CH:21]2[CH2:22][CH2:23]2)[c:5]2[c:6]([O:19][CH3:20])[c:7]([F:18])[c:8]([F:17])[cH:9][c:10]2[c:11](=[O:16])[c:12]1[C:13](=[O:14])[OH:15]
|
Name
|
CCc1c(C(=O)O)c(=O)c2cc(F)c(F)c(OC)c2n1C1CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1c(C(=O)O)c(=O)c2cc(F)c(F)c(OC)c2n1C1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1c(F)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3)c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |